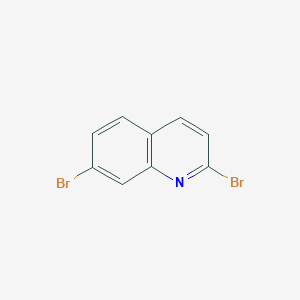

2,7-Dibromoquinoline

Übersicht

Beschreibung

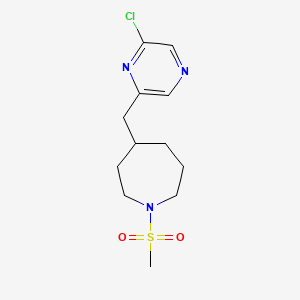

2,7-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

Quinolines can be synthesized from unknown methylanilines using the Skraup’s synthesis . This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H5Br2N . The InChI code for this compound is 1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H .Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 286.95 . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Anticancer Agent Development

2,7-Dibromoquinoline derivatives have shown promise as potential anticancer agents. A study by Elghazawy et al. (2017) synthesized a series of 5,7-dibromoquinoline scaffold-based derivatives that exhibited significant in vitro antiproliferative activity against human breast cancer cell lines. These compounds, when formulated into pluronic nanomicelles, demonstrated enhanced cytotoxic efficacy, indicating a positive impact on drug delivery to cellular targets (Elghazawy et al., 2017).

Photochemistry and Photobiology

8-Bromo-7-hydroxyquinoline (BHQ), a compound closely related to this compound, has been explored for its potential in photochemistry and photobiology. Zhu et al. (2006) found that BHQ can be efficiently photolyzed under physiological conditions to release bioactive molecules. It demonstrates potential as a photoremovable protecting group, useful in controlling the action of biological effectors in cell and tissue culture with light, especially through two-photon excitation (Zhu et al., 2006).

PARP-1 Inhibition for Cancer Therapy

Quinoline-8-carboxamides, synthesized using this compound as a precursor, have been identified as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target in cancer therapy. Lord et al. (2009) designed these compounds to maintain required pharmacophore conformation and demonstrated their potent inhibition of human recombinant PARP-1 activity (Lord et al., 2009).

Drug Repurposing in Oncology

Research on 4-aminoquinoline antimalarial agents, such as chloroquine and hydroxychloroquine, which are structurally related to this compound, has led to their repurposing in cancer therapy. Studies suggest their use in combination with conventional anti-cancer treatments can sensitize tumor cells, enhancing therapeutic activity. This repurposing includes exploiting their effects on cancer cells and the tumor microenvironment (Verbaanderd et al., 2017).

Chemical Synthesis and Drug Development

This compound and its derivatives play a crucial role in chemical synthesis and drug development. Piala et al. (2011) studied the regioselectivity of Suzuki couplings of dibromoquinolines, including 5,7-dibromoquinoline, demonstrating its utility in synthesizing diverse compounds (Piala et al., 2011).

Molecular Probes and Sensors

Molecular probes based on 8-hydroxyquinoline, closely related to this compound, have been developed for pH sensing and monitoring biological zinc ions. Kappaun et al. (2006) and Chen et al. (2009) demonstrated the potential of these compounds in fluorescence-based applications, making them suitable for biological sensing and imaging (Kappaun et al., 2006), (Chen et al., 2009).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2,7-Dibromoquinoline are related to metal ion homeostasis . The compound has been found to exhibit sensitivity in yeast deletion strains such as cox17Δ, ssa1Δ, and aft2Δ . These genes are involved in various functions such as copper metallochaperone activity (cox17), ATPase subunit of the chaperonin-containing TA complex (ssa1), and iron-regulated transcriptional activation (aft2) .

Mode of Action

This compound interacts with its targets by disrupting metal ion homeostasis . This disruption is believed to be the primary mode of action for the compound’s antifungal and antivirulence activity .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to metal ion homeostasis . This can have downstream effects on various cellular processes that rely on these metal ions.

Pharmacokinetics

Its molecular weight of 28695 suggests that it may have good bioavailability, as compounds with a molecular weight under 500 are generally well-absorbed.

Result of Action

The disruption of metal ion homeostasis by this compound leads to potent antifungal and antivirulence activity . It inhibits the growth of pertinent species of Candida, Cryptococcus, and Aspergillus at a concentration as low as 0.5 μg/mL .

Biochemische Analyse

Biochemical Properties

2,7-Dibromoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development . Additionally, it can bind to specific proteins, altering their conformation and activity, which can impact various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways involved in cell growth and apoptosis, leading to altered cell proliferation and survival. Furthermore, it can affect the expression of genes related to these pathways, thereby influencing cellular functions at the genetic level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound has been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound has been shown to inhibit certain enzymes in the glycolytic pathway, leading to reduced glucose metabolism in cancer cells . This inhibition can result in decreased energy production and impaired cell growth .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and cellular function . This localization is essential for its role in modulating cellular processes at the molecular level.

Eigenschaften

IUPAC Name |

2,7-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDHADAAFHVDGIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10743951 | |

| Record name | 2,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334405-59-2 | |

| Record name | 2,7-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10743951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

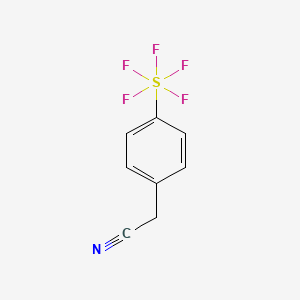

![(2R)-2-amino-2-[6-fluoro-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1401351.png)